4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H20O4 It is characterized by the presence of a benzaldehyde group substituted with methoxy and dimethylphenoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and dimethylphenoxy groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Oxidation: 4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethylphenoxy groups may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde
- 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde
- 2-(3,4-Dimethylphenoxy)-N’-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide
Uniqueness
4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of methoxy, dimethylphenoxy, and aldehyde groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-13-4-6-16(10-14(13)2)21-8-9-22-17-7-5-15(12-19)11-18(17)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWYLFVFLLTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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